N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-5-methyl-N-(pyridin-2-ylmethyl)isoxazole-3-carboxamide
Description
N-(4,7-Dimethoxybenzo[d]thiazol-2-yl)-5-methyl-N-(pyridin-2-ylmethyl)isoxazole-3-carboxamide is a heterocyclic compound featuring:
- A benzo[d]thiazol core substituted with 4,7-dimethoxy groups.
- An isoxazole-3-carboxamide moiety with a 5-methyl substituent.
- A pyridin-2-ylmethyl group attached to the carboxamide nitrogen.
The 4,7-dimethoxy groups increase lipophilicity, which may improve membrane permeability.
Properties
IUPAC Name |
N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-5-methyl-N-(pyridin-2-ylmethyl)-1,2-oxazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O4S/c1-12-10-14(23-28-12)19(25)24(11-13-6-4-5-9-21-13)20-22-17-15(26-2)7-8-16(27-3)18(17)29-20/h4-10H,11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYODLHIQDPGITR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)N(CC2=CC=CC=N2)C3=NC4=C(C=CC(=C4S3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures, such as thiazole derivatives, have been reported to exhibit diverse biological activities. They have been found to act as antioxidants, analgesics, anti-inflammatory agents, antimicrobials, antifungals, antivirals, diuretics, anticonvulsants, neuroprotectives, and antitumor or cytotoxic drug molecules.
Mode of Action
It’s worth noting that thiazole derivatives have been found to exhibit antibacterial activity, both in isolation and in complex with cell-penetrating peptides.
Biochemical Pathways
Thiazole derivatives have been found to have diverse biological activities, suggesting that they may affect multiple biochemical pathways.
Pharmacokinetics
The solubility of thiazole, a component of the compound, in water, alcohol, and ether, may give some insight into its potential bioavailability.
Result of Action
Thiazole derivatives have been found to exhibit diverse biological activities, suggesting that they may have multiple molecular and cellular effects.
Action Environment
The solubility of thiazole, a component of the compound, in various solvents, may suggest that its action could be influenced by the solvent environment.
Biological Activity
N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-5-methyl-N-(pyridin-2-ylmethyl)isoxazole-3-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a complex molecular structure that incorporates a benzo[d]thiazole moiety linked to isoxazole and pyridine groups, which are known for their diverse pharmacological properties.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure includes the following functional groups:
- Benzo[d]thiazole : Known for its role in various biological activities.
- Isoxazole : Often associated with anti-inflammatory and analgesic properties.
- Pyridine : Commonly found in many pharmaceuticals and known for its ability to interact with biological targets.
Synthesis
The synthesis of this compound typically involves multiple steps, including:
- Formation of the benzo[d]thiazole core.
- Introduction of the isoxazole ring through cyclization reactions.
- Coupling with the pyridine moiety via nucleophilic substitution reactions.
Reagents commonly used in this synthesis include thionyl chloride and various organic solvents under controlled conditions to optimize yield and purity .
Antimicrobial Activity
Research has indicated that derivatives of thiazole and isoxazole exhibit significant antimicrobial properties. For instance, studies have shown that modifications in the molecular structure can enhance activity against various strains of bacteria and fungi. The compound's structural features suggest potential efficacy against pathogens such as Mycobacterium tuberculosis, which is critical given the rising incidence of drug-resistant strains .
Anticancer Properties
The compound has been investigated for its anticancer potential. In vitro studies have demonstrated that similar compounds with thiazole and isoxazole frameworks can inhibit cancer cell proliferation by modulating key signaling pathways involved in tumor growth . Specifically, compounds targeting protein interactions, such as Pin1, have shown promise in reducing cancer cell viability .
Structure-Activity Relationship (SAR)
The efficacy of this compound can be attributed to its structural components. Structure-activity relationship studies reveal that:
- Substituents on the thiazole ring : Electron-withdrawing groups enhance biological activity.
- Pyridine modifications : Alterations in the pyridine position can significantly impact potency against specific biological targets .
Case Studies
- Antitubercular Activity : A study evaluated a series of thiazole derivatives for their ability to inhibit Mycobacterium tuberculosis. The results indicated that compounds with a pyridine substitution exhibited comparable activity to existing treatments, presenting a new avenue for drug development .
- Anticancer Mechanism : Research into compounds similar to this compound revealed that they could effectively inhibit Pin1 activity, leading to reduced proliferation in cancer cells .
Comparison with Similar Compounds
Structural Analogues from the Benzoheterocycle-Piperazine Family
Three compounds from Molecules (2012) share structural motifs with the target compound but differ in core heterocycles and functional groups :
Key Differences from the Target Compound:
- Core Heterocycle : The target uses benzo[d]thiazol (thiazole fused to benzene), whereas these analogues use benzo[b]thiophen (thiophene fused to benzene). Thiazole’s nitrogen atom enables stronger hydrogen bonding compared to thiophene’s sulfur-only ring.
- Functional Groups: The target’s isoxazole-carboxamide linker replaces the propanol-piperazine chain in these analogues. Piperazine moieties are common in CNS drugs, while the carboxamide linkage suggests divergent binding modes (e.g., kinase inhibition).
Thiazole-Containing Pharmacopeial Compounds
Three compounds from Pharmacopeial Forum (2017) highlight structural complexity in thiazole derivatives but lack direct overlap with the target compound :
Key Differences from the Target Compound:
- Complexity: These compounds feature multi-heterocyclic systems (e.g., oxazolidine, imidazolidinone) and ureido/carbamate linkers, whereas the target has a simpler isoxazole-carboxamide scaffold.
- Substituents : The target’s pyridin-2-ylmethyl group is absent in these analogues, which instead prioritize bulky substituents (e.g., diphenylhexane) for steric effects.
Research Implications and Unanswered Questions
- Pharmacological Data: The evidence lacks potency (e.g., IC₅₀) or selectivity data for the target compound.
- Synthetic Optimization : The high yields (76–93%) of benzo[b]thiophen analogues contrast with unreported yields for the target compound, highlighting a need for methodological transparency.
- Diversification : The target’s pyridinylmethyl group could be modified using strategies from Pharmacopeial compounds (e.g., introducing ureido groups) to enhance binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
